molecular formula C8H5NO3 B12354328 8aH-1,4-benzoxazine-2,3-dione

8aH-1,4-benzoxazine-2,3-dione

Cat. No.: B12354328
M. Wt: 163.13 g/mol
InChI Key: OHUZCCOFKDWGFR-UHFFFAOYSA-N
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Description

8aH-1,4-benzoxazine-2,3-dione is a heterocyclic compound with the molecular formula C8H5NO3 It is known for its unique structure, which includes a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8aH-1,4-benzoxazine-2,3-dione typically involves the reaction of salicylamide with 1,1’-carbonyldiimidazole. This reaction proceeds under mild conditions and yields the desired product with high purity . Another method involves the cyclization of o-aminophenylcarbinols using carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic routes mentioned above. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8aH-1,4-benzoxazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazine compounds.

Scientific Research Applications

8aH-1,4-benzoxazine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8aH-1,4-benzoxazine-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8aH-1,4-benzoxazine-2,3-dione stands out due to its unique combination of chemical stability and reactivity. Its ability to undergo various chemical reactions while maintaining structural integrity makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

8aH-1,4-benzoxazine-2,3-dione

InChI

InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,6H

InChI Key

OHUZCCOFKDWGFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C(=O)O2)C=C1

Origin of Product

United States

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